molecular formula C20H16ClNO6S B300510 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300510
M. Wt: 433.9 g/mol
InChI Key: YPYGPESQGBFZDR-BLLMUTORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. It is a thiazolidinedione derivative that has been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and antidiabetic effects.

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that the compound exerts its biological effects by targeting various signaling pathways involved in cancer progression and inflammation. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the production of pro-inflammatory mediators. It has also been shown to activate the AMP-activated protein kinase pathway, which plays a key role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, it has also been shown to possess antidiabetic effects. Studies have shown that the compound can improve insulin sensitivity and glucose uptake in vitro and in vivo. It has also been shown to reduce hyperglycemia and improve lipid metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potent biological activity. The compound has been shown to exhibit a range of effects at relatively low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of using the compound is its potential toxicity. Studies have shown that the compound can induce cytotoxicity and apoptosis in certain cell types, which may limit its use in some experimental settings.

Future Directions

There are several future directions for research on 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is in the development of novel derivatives with improved potency and selectivity. Another area of interest is in the investigation of the compound's potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and to investigate its potential toxicity in vivo.

Synthesis Methods

The synthesis of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves a multistep process that requires various reagents and conditions. One of the commonly used methods involves the condensation of 5-(3,5-dimethoxybenzylidene)-2,4-thiazolidinedione with 6-chloro-1,3-benzodioxole in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile at a temperature range of 60-80°C. The resulting product is then purified by recrystallization or chromatography to obtain a high yield and purity.

Scientific Research Applications

3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the treatment of cancer. Studies have shown that the compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has been shown to induce apoptosis and inhibit cell proliferation by targeting various signaling pathways involved in cancer progression.
Another area of application is in the treatment of inflammatory diseases. The compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has been suggested that the compound may be useful in the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

Product Name

3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H16ClNO6S

Molecular Weight

433.9 g/mol

IUPAC Name

(5E)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H16ClNO6S/c1-25-13-3-11(4-14(7-13)26-2)5-18-19(23)22(20(24)29-18)9-12-6-16-17(8-15(12)21)28-10-27-16/h3-8H,9-10H2,1-2H3/b18-5+

InChI Key

YPYGPESQGBFZDR-BLLMUTORSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OC

SMILES

COC1=CC(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OC

Origin of Product

United States

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